molecular formula C23H21NO5 B11467949 7-(7-methoxy-1,3-benzodioxol-5-yl)-1,3,4,7,10,11-hexahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one

7-(7-methoxy-1,3-benzodioxol-5-yl)-1,3,4,7,10,11-hexahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one

Cat. No.: B11467949
M. Wt: 391.4 g/mol
InChI Key: TYHUBYKXPIXYJV-UHFFFAOYSA-N
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Description

7-(7-methoxy-1,3-benzodioxol-5-yl)-1,3,4,7,10,11-hexahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one is a complex organic compound characterized by its unique structural features It contains a methoxy group, a benzodioxole ring, and a hexahydrobenzoquinoline framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(7-methoxy-1,3-benzodioxol-5-yl)-1,3,4,7,10,11-hexahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one typically involves multi-step organic reactions. One common approach is the three-component condensation of quinolin-5-amine with methyl 2-(1,3-benzodioxol-5-yl)-4,6-dioxocyclohexane-1-carboxylates and aromatic aldehydes . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(7-methoxy-1,3-benzodioxol-5-yl)-1,3,4,7,10,11-hexahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The methoxy and benzodioxole groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

7-(7-methoxy-1,3-benzodioxol-5-yl)-1,3,4,7,10,11-hexahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studies of reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Its unique properties may be explored for use in materials science and other industrial applications.

Mechanism of Action

The mechanism of action of 7-(7-methoxy-1,3-benzodioxol-5-yl)-1,3,4,7,10,11-hexahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-1,3-benzodioxole derivatives: These compounds share the benzodioxole ring and methoxy group but differ in other structural aspects.

    Hexahydrobenzoquinoline derivatives: Compounds with similar hexahydrobenzoquinoline frameworks but different substituents.

Uniqueness

The uniqueness of 7-(7-methoxy-1,3-benzodioxol-5-yl)-1,3,4,7,10,11-hexahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one lies in its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H21NO5

Molecular Weight

391.4 g/mol

IUPAC Name

11-(7-methoxy-1,3-benzodioxol-5-yl)-14-oxa-17-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),8,12(16)-tetraen-13-one

InChI

InChI=1S/C23H21NO5/c1-26-17-8-13(9-18-22(17)29-11-28-18)19-15-7-6-12-4-2-3-5-14(12)21(15)24-16-10-27-23(25)20(16)19/h6-9,19,24H,2-5,10-11H2,1H3

InChI Key

TYHUBYKXPIXYJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3C4=C(C5=C(CCCC5)C=C4)NC6=C3C(=O)OC6

Origin of Product

United States

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